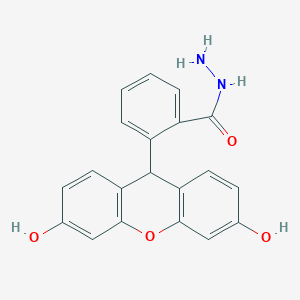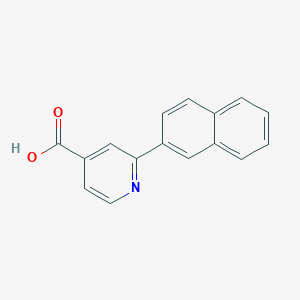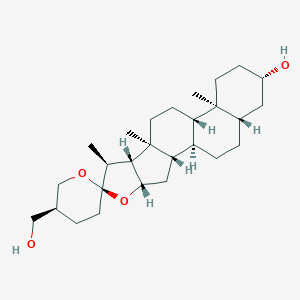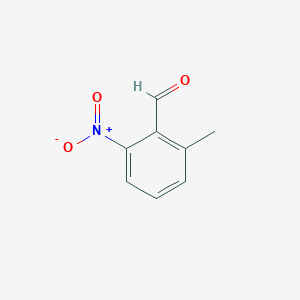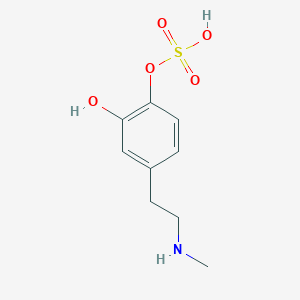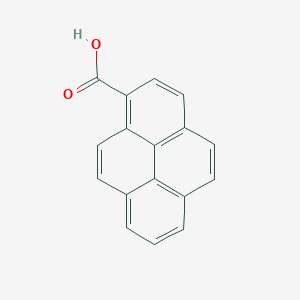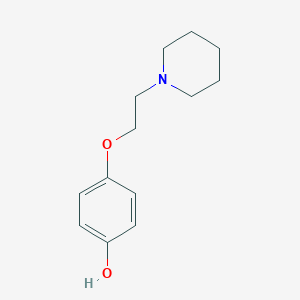![molecular formula C7H7N3O2 B011688 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-77-4](/img/structure/B11688.png)
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are involved in the regulation of neuronal excitability, and the modulation of these receptors can have a range of effects on the nervous system. This compound has also been found to exhibit potent analgesic and anti-inflammatory effects, which may be related to its ability to modulate the activity of other receptors and signaling pathways.
Effets Biochimiques Et Physiologiques
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and learning, and modulate anxiety and depression. This compound has also been investigated for its potential to inhibit the growth of cancer cells and to improve the efficacy of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine in lab experiments is its potent activity and specificity. This compound has been found to exhibit potent effects on a range of receptors and signaling pathways, making it a valuable tool for investigating the role of these targets in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring of animals or cells is necessary to ensure that the compound is not causing harm or interfering with other processes.
Orientations Futures
There are many potential future directions for research on 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine. Some of the most promising areas of investigation include the development of new pain medications, the treatment of neurological disorders such as epilepsy and anxiety, and the development of new cancer therapies. Further investigation into the mechanism of action of this compound and its effects on various biological targets could also yield valuable insights into the functioning of the nervous system and other physiological processes.
Méthodes De Synthèse
The synthesis of 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine involves the reaction of 3-methylisoxazole and 2-chloro-5-nitropyridazine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting compound is then treated with methanol and a base such as sodium hydroxide to yield 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine. This synthesis method has been reported to yield high purity and yield of the compound.
Applications De Recherche Scientifique
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit a range of potential applications in scientific research. Some of the most promising areas of research include neurobiology, pharmacology, and medicinal chemistry. In neurobiology, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In pharmacology, 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In medicinal chemistry, this compound has been investigated for its potential to inhibit the growth of cancer cells and to improve the efficacy of chemotherapy drugs.
Propriétés
Numéro CAS |
106584-77-4 |
|---|---|
Nom du produit |
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine |
Formule moléculaire |
C7H7N3O2 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
7-methoxy-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C7H7N3O2/c1-4-5-3-8-9-7(11-2)6(5)12-10-4/h3H,1-2H3 |
Clé InChI |
AVYNNCLOLMGTGA-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C(N=NC=C12)OC |
SMILES canonique |
CC1=NOC2=C(N=NC=C12)OC |
Synonymes |
Isoxazolo[4,5-d]pyridazine, 7-methoxy-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



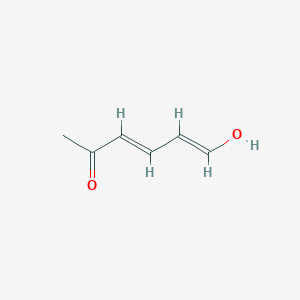

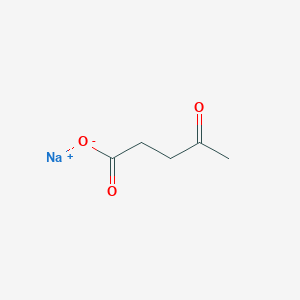
![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
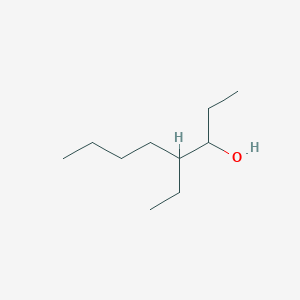
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
